![molecular formula C26H22N4O3S2 B2598879 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1223831-50-2](/img/structure/B2598879.png)
2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines, starting from compounds similar to the one . These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Thymidylate Synthase Inhibitors : Gangjee et al. (2004) synthesized a series of thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors, aiming for antitumor applications. These compounds represent the broader chemical family to which the queried compound belongs (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial Activity : Kerru et al. (2019) synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, showing significant antimicrobial potency against various bacterial and fungal strains (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Biological and Pharmacological Activities
Antihistaminic and Antimuscarinic Effects : Research by Maggiali et al. (1988) on pyrimidine compounds related to the queried compound revealed their antihistaminic and antimuscarinic properties, useful in treating allergies and certain neurological disorders (Maggiali, Morini, Mossini, Barocelli, & Impicciatore, 1988).
Antifungal and Antibacterial Properties : Kahveci et al. (2020) studied new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, exhibiting high antifungal and antibacterial activities against various pathogens (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Platelet Aggregation Inhibition : A study by Ishikawa et al. (1981) on imidazo[1,2-a]thienopyrimidin-2-one derivatives, a related compound class, demonstrated potent inhibition of blood platelet aggregation, indicating potential applications in cardiovascular disorders (Ishikawa, Kosasayama, Yamaguchi, Watanabe, Saegusa, Shibamura, Sakuma, Ashida, & Abiko, 1981).
Mechanism of Action
properties
IUPAC Name |
2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-33-19-10-5-9-18(13-19)14-28-21(31)16-34-26-29-22-20-11-6-12-27-24(20)35-23(22)25(32)30(26)15-17-7-3-2-4-8-17/h2-13H,14-16H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLAFNNCGQEMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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